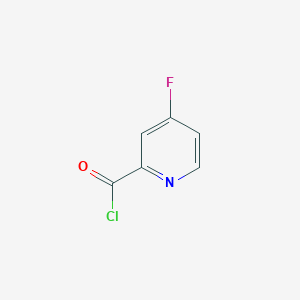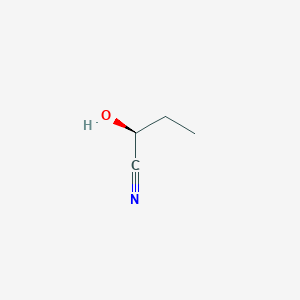
4-(Chloromethyl)-5-methylpyridazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Chloromethyl)-5-methylpyridazine is an organic compound that belongs to the pyridazine family. Pyridazines are heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 2 of a six-membered ring. The presence of a chloromethyl group at position 4 and a methyl group at position 5 makes this compound unique and of interest in various fields of research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-5-methylpyridazine typically involves the chloromethylation of 5-methylpyridazine. This can be achieved through the reaction of 5-methylpyridazine with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction is carried out under acidic conditions to facilitate the formation of the chloromethyl group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations can optimize the production process.
化学反応の分析
Types of Reactions
4-(Chloromethyl)-5-methylpyridazine undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The pyridazine ring can be reduced under specific conditions to form dihydropyridazine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar solvents such as dimethylformamide or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Major Products Formed
Substitution Reactions: Products include azidomethyl, thiocyanatomethyl, and methoxymethyl derivatives.
Oxidation Reactions: Products include 4-(chloromethyl)-5-formylpyridazine and 4-(chloromethyl)-5-carboxypyridazine.
Reduction Reactions: Products include 4-(chloromethyl)-5-methyl-1,2-dihydropyridazine.
科学的研究の応用
4-(Chloromethyl)-5-methylpyridazine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: It serves as a building block for the development of biologically active molecules, including potential pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a precursor for drugs targeting specific enzymes or receptors.
Industry: It is used in the production of agrochemicals, dyes, and polymers.
作用機序
The mechanism of action of 4-(Chloromethyl)-5-methylpyridazine depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, potentially leading to biological effects such as enzyme inhibition or gene expression modulation.
類似化合物との比較
Similar Compounds
4-(Chloromethyl)pyridazine: Lacks the methyl group at position 5, which may affect its reactivity and biological activity.
5-Methylpyridazine: Lacks the chloromethyl group, making it less reactive in substitution reactions.
4-Methylpyridazine: Lacks both the chloromethyl and methyl groups, resulting in different chemical properties.
Uniqueness
4-(Chloromethyl)-5-methylpyridazine is unique due to the presence of both the chloromethyl and methyl groups, which confer distinct reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
特性
分子式 |
C6H7ClN2 |
|---|---|
分子量 |
142.58 g/mol |
IUPAC名 |
4-(chloromethyl)-5-methylpyridazine |
InChI |
InChI=1S/C6H7ClN2/c1-5-3-8-9-4-6(5)2-7/h3-4H,2H2,1H3 |
InChIキー |
ALOYHZIAAVCBGP-UHFFFAOYSA-N |
正規SMILES |
CC1=CN=NC=C1CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


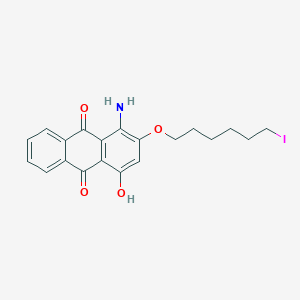
![3-bromo-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13128874.png)
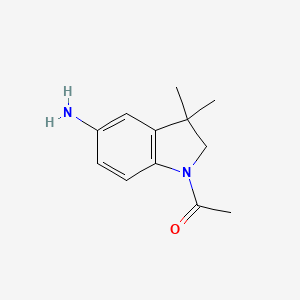
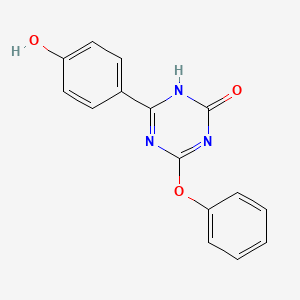
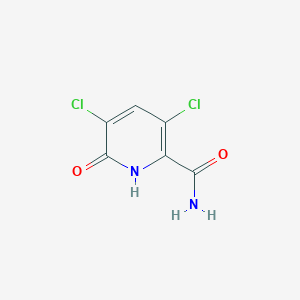





![4-O-benzyl 10-O-tert-butyl (1S,8R)-7-hydroxy-4,10-diazatricyclo[6.3.0.02,6]undecane-4,10-dicarboxylate](/img/structure/B13128921.png)
